p-Mercuribenzoate
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Overview
Description
P-mercuribenzoate is a mercuribenzoate. It derives from a benzoate. It is a conjugate base of a p-mercuribenzoic acid.
Scientific Research Applications
Biochemical Research : p-Mercuribenzoate is used in biochemical studies, particularly in the analysis of proteins and enzymes. For instance, its role in the inhibition of blood platelet aggregation and secretion was explored by studying its interaction with protein disulfide isomerase and sulfhydryl-dependent pathways (Essex, Li, Miller, & Feinman, 2001).
Nanotechnology and Materials Science : In the field of nanotechnology, this compound has been used to study the structure of gold nanoparticles. For example, a study detailed the crystallization and x-ray structure determination of a p-mercaptobenzoic acid (p-MBA)–protected gold nanoparticle, revealing unique properties and interactions at the nanoscale (Jadzinsky, Calero, Ackerson, Bushnell, & Kornberg, 2007).
Chemical Analysis and Detection : this compound is employed in chemical analysis techniques. A method utilizing p-hydroxymercuribenzoate for the extraction of volatile thiols led to the identification of certain flavor-active volatile thiols in Champagne wines (Tominaga, Guimbertau, & Dubourdieu, 2003).
Environmental Science : In environmental science, research on this compound has focused on its degradation and interaction with other compounds. For instance, a study explored the photodegradation of parabens, including p-hydroxybenzoic acid, under specific conditions (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Food Science : this compound has been used to analyze components in food products. For example, its application in identifying compounds in cheese contributed to understanding the flavor profiles of certain cheeses (Sourabié, Spinnler, Bonnarme, Saint-Eve, & Landaud, 2008).
Properties
Molecular Formula |
C7H4HgO2- |
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Molecular Weight |
320.7 g/mol |
IUPAC Name |
(4-carboxylatophenyl)mercury |
InChI |
InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h2-5H,(H,8,9);/p-1 |
InChI Key |
FVFZSVRSDNUCGG-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg] |
Synonyms |
4-mercuribenzoate p-mercuribenzoate para-mercuribenzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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